2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
Overview
Description
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid is a chemical compound with the molecular formula C9H6FN3O2 .
Synthesis Analysis
The synthesis of this compound can be achieved from 1,2,3-1H-Triazole and 2-FLUORO-6-IODOBENZOIC ACID .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H6FN3O2/c10-6-2-1-3-7 (8 (6)9 (14)15)13-11-4-5-12-13/h1-5H, (H,14,15) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 207.16 . It has a boiling point of 410.5±55.0°C . The compound is solid in physical form .Scientific Research Applications
Synthesis Techniques
- The synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid has been achieved through a selective and scalable process starting from 1-fluoro-2-nitrobenzene derivatives. This method incorporates a sequence of functional group transformations, proving useful for synthesizing di- or tri(2H-1,2,3-triazol-2-yl)benzene derivatives (Roth et al., 2019).
Synthesis of Derivatives
- Novel methodologies have been developed for efficient synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid and its derivatives using catalysis and microwave irradiations, significantly reducing synthesis time and improving yield (Pandya & Naliapara, 2019).
Applications in Luminescence Sensing
- Lanthanide metal–organic frameworks based on unsymmetrical 1,2,3-triazole-containing tricarboxylic acid ligands, including derivatives of 2-fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid, have been synthesized for luminescence sensing of metal ions and nitroaromatic compounds (Wang et al., 2016).
Anticancer and Antimicrobial Activities
- Some derivatives of this compound have shown promising results in antimicrobial and anticancer activities, suggesting their potential in pharmaceutical research (Kumbhare et al., 2014).
Corrosion Inhibition Properties
- Triazole Schiff bases, related to this compound, have been investigated as corrosion inhibitors on mild steel, revealing their effectiveness in protective coatings and industrial applications (Chaitra et al., 2015).
Synthesis of Fluorinated Analogs
- Research has focused on synthesizing various fluorinated analogs of 1,2,3-triazoles, demonstrating the versatility and potential of fluorine modification in enhancing biological activities and chemical properties (Chowrasia et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-6-(triazol-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(8(6)9(14)15)13-11-4-5-12-13/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPOZDBAGMLNQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)N2N=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736398 | |
Record name | 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186050-58-7 | |
Record name | 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.